molecular formula C8H13N3O3 B8315504 1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole

1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole

Cat. No. B8315504
M. Wt: 199.21 g/mol
InChI Key: AMJKECKIWQNBEZ-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

In a round bottom flask was placed 3-nitro-1H-pyrazole (prepared in example 3, 315 mg, 2.79 mmol) and dry N,N-dimethylformamide (5 mL). This solution was then treated with sodium hydride (95%, 80 mg, 3.35 mmol) and gas evolution occurred. It was then stirred another 15 min at 25° C. 2-(2-Iodo-ethoxy)-propane (896 mg, 4.18 mmol) was then added to the reaction mixture and the reaction was stirred at 25° C. for 6 h. The reaction was then diluted with ethyl acetate (10 mL) and washed with water (2×10 mL). The aqueous layers were then combined and extracted with ethyl acetate (2×10 mL). The organic layers were combined and washed with a saturated aqueous brine solution (10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification on an AnaLogix Intelliflash system (12 g column, 25% ethyl acetate/hexanes to 35% ethyl acetate/hexanes) afforded 1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole (428 mg, 77%) as a light yellow oil.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Three
Quantity
896 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].CN(C)C=O.[H-].[Na+].I[CH2:17][CH2:18][O:19][CH:20]([CH3:22])[CH3:21]>C(OCC)(=O)C>[CH:20]([O:19][CH2:18][CH2:17][N:6]1[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]1)([CH3:22])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
896 mg
Type
reactant
Smiles
ICCOC(C)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
It was then stirred another 15 min at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask was placed
STIRRING
Type
STIRRING
Details
the reaction was stirred at 25° C. for 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with water (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous brine solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification on an AnaLogix Intelliflash system (12 g column, 25% ethyl acetate/hexanes to 35% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)OCCN1N=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 428 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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